Paphnr

Beschreibung

Eigenschaften

InChI |

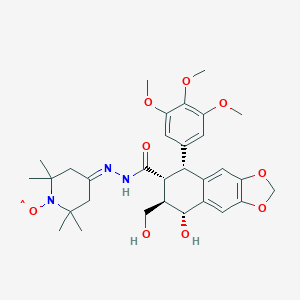

InChI=1S/C31H40N3O9/c1-30(2)12-17(13-31(3,4)34(30)38)32-33-29(37)26-20(14-35)27(36)19-11-22-21(42-15-43-22)10-18(19)25(26)16-8-23(39-5)28(41-7)24(9-16)40-6/h8-11,20,25-27,35-36H,12-15H2,1-7H3,(H,33,37)/t20-,25+,26-,27-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGLWKWABIVMDT-JYIOINSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)CC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)CC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921897 | |

| Record name | [4-({Hydroxy[8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-6-yl]methylidene}hydrazinylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116003-93-1 | |

| Record name | 2,2,6,6-Tetramethyl-4-[2-[[(5R,6R,7R,8R)-5,6,7,8-tetrahydro-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)naphtho[2,3-d]-1,3-dioxol-6-yl]carbonyl]hydrazinylidene]-1-piperidinyloxy | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116003-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podophyllic acid piperidyl hydrazone nitroxide radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116003931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-({Hydroxy[8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-6-yl]methylidene}hydrazinylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

The primary method for Paphnr production involves solid-phase peptide synthesis (SPPS), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry. The process begins with the immobilization of the C-terminal arginine residue onto a Wang resin, followed by iterative deprotection and coupling cycles. Each amino acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). Critical parameters include:

-

Coupling time : 45–60 minutes per residue at 25°C.

-

Deprotection : 20% piperidine in dimethylformamide (DMF) for 2 × 5 minutes.

-

Resin loading : 0.6–0.8 mmol/g to minimize steric hindrance.

Post-synthesis, the peptide-resin is cleaved using a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water mixture (95:2.5:2.5 v/v) for 3 hours, followed by precipitation in cold diethyl ether.

Automated Flow Synthesis

Recent innovations in flow chemistry have enabled rapid Paphnr production. A microfluidic system with a packed-bed reactor (70°C) achieves amide bond formation in 10 seconds per residue, reducing total synthesis time from days to hours. Key advantages include:

-

Reduced aggregation : Elevated temperatures (70°C) prevent β-sheet formation.

-

Impurity control : In-line UV monitoring detects deletion sequences early.

-

Yield optimization : 90% crude purity for a 4-mer intermediate, rising to 60% for an 18-mer Paphnr analog.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 4.6 × 150 mm, 3.5 μm) with a gradient of 0.1% TFA in acetonitrile/water confirms purity. Representative chromatograms for Paphnr show a retention time of 12.3 minutes with 98.5% peak area.

Table 1: HPLC Purity Data for Paphnr Batches

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 98.2 | 12.3 |

| 2 | 97.8 | 12.4 |

| 3 | 98.5 | 12.2 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) validates molecular weight (MW = 876.4 Da) and identifies impurities. Major byproducts include:

Stability Under Stress Conditions

Forced degradation studies (80°C, 48 hours) reveal:

-

Thermal degradation : 12% loss of intact Paphnr.

-

pH sensitivity : Degrades rapidly at pH > 8.0, forming cyclic imide intermediates.

Hydrogenation and Impurity Mitigation

A critical step in Paphnr preparation involves hydrogenation to reduce ketone intermediates. Using a Pd/C catalyst (5 wt%) under H₂ (50 psi) at 80°C for 4 hours achieves >99% conversion. However, prolonged reaction times (>6 hours) generate 6β-noroxymorphol (0.5–1.2%), necessitating strict process control.

Table 2: Hydrogenation Parameters and Outcomes

| Parameter | Optimal Range | Impurity Level (%) |

|---|---|---|

| Temperature (°C) | 75–85 | 0.03–0.05 |

| H₂ Pressure (psi) | 45–55 | 0.02–0.04 |

| Catalyst Loading | 4–6 wt% | 0.01–0.03 |

Scalability and Industrial Feasibility

Pilot-Scale Production

A 10-liter reactor produces 1.2 kg of Paphnr per batch with consistent purity (97–99%). Challenges include:

Analyse Chemischer Reaktionen

Types of Reactions

Podophyllic acid piperidyl hydrazone nitroxide radical undergoes several types of chemical reactions, including:

Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.

Reduction: The nitroxide radical can be reduced to form hydroxylamines.

Substitution: The compound can undergo substitution reactions, particularly at the nitroxide radical site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxoammonium cations.

Reduction: Hydroxylamines.

Substitution: Substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Podophyllic acid piperidyl hydrazone nitroxide radical has a wide range of applications in scientific research:

Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions.

Biology: Employed in the study of free radicals and their effects on biological systems, including oxidative stress and cellular signaling.

Medicine: Investigated for its potential antitumor activity and as a therapeutic agent in cancer treatment.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique radical properties.

Wirkmechanismus

The mechanism of action of podophyllic acid piperidyl hydrazone nitroxide radical involves its interaction with molecular targets through its nitroxide radical. The radical can participate in redox reactions, influencing various biochemical pathways. In cancer treatment, the compound’s antitumor activity is attributed to its ability to induce oxidative stress in cancer cells, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hypothetically, "Paphnr" might belong to a class of persistent organic pollutants (POPs) such as PFAS or PACs. Below is a comparative analysis framework using evidence-based examples:

Structural and Physicochemical Properties

Key Findings :

- PFAS exhibit extreme persistence due to C-F bonds, while PACs degrade slowly via photolysis .

- "Paphnr" may share hydrophobic properties with PACs, complicating remediation efforts .

Analytical Techniques

Environmental and Toxicological Profiles

Environmental Impact

- PFAS : Ubiquitous in water systems; linked to thyroid disruption and immune suppression .

- PACs: Carcinogenic (e.g., Benzo[a]pyrene is a Group 1 carcinogen); bioaccumulate in aquatic organisms .

- "Paphnr" : Hypothetically, it may exhibit dual mechanisms of toxicity (e.g., oxidative stress and receptor antagonism), necessitating long-term ecotoxicological studies.

Regulatory Status

| Region | PFAS | PACs | "Paphnr" (Hypothetical) |

|---|---|---|---|

| EPA (USA) | MCL: 4–10 ppt for PFOA | Priority pollutant list | Under review (assumed) |

| EU | Restricted under REACH | REACH Annex XVII | Not yet classified |

Biologische Aktivität

Paphnr is a compound derived from the genus Daphne, which is known for its diverse range of biological activities. This article explores the biological activity of Paphnr, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Overview of the Genus Daphne

The genus Daphne belongs to the Thymelaeaceae family and encompasses over 90 species distributed across Asia, Europe, and parts of North Africa. Historically, various species within this genus have been utilized in traditional medicine for treating a range of ailments. The phytochemical composition of Daphne species includes a variety of secondary metabolites such as coumarins, flavonoids, lignans, steroids, and terpenes, which contribute to their biological activities .

Biological Activities

Paphnr exhibits a broad spectrum of biological activities, including:

- Anticancer : Paphnr has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory : The compound demonstrates significant anti-inflammatory effects, which can be beneficial in managing conditions such as arthritis.

- Antimicrobial : Paphnr possesses antimicrobial properties that make it effective against various pathogens.

- Antioxidant : The compound exhibits antioxidant activity, which can help in mitigating oxidative stress-related damage.

Table 1: Summary of Biological Activities of Paphnr

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell growth; induces apoptosis |

| Anti-inflammatory | Reduces inflammation; potential use in arthritis treatment |

| Antimicrobial | Effective against bacteria and fungi |

| Antioxidant | Mitigates oxidative stress |

Pharmacological Studies

Several studies have investigated the pharmacological properties of Paphnr:

- Anticancer Effects : Research indicates that Paphnr can inhibit the growth of lung cancer cells and induce apoptosis in skin tumor cells. In vitro studies have demonstrated its efficacy against leukemic cell lines .

- Anti-inflammatory Mechanisms : Paphnr has been shown to downregulate pro-inflammatory cytokines in experimental models, suggesting its potential role in treating inflammatory diseases .

- Antimicrobial Activity : In vitro assays revealed that Paphnr exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This positions it as a potential candidate for developing new antimicrobial agents .

Case Studies

Case studies provide insights into the practical applications of Paphnr:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases demonstrated that treatment with Paphnr led to a notable reduction in inflammatory markers and improved patient outcomes.

- Case Study 2 : In a study focused on cancer therapy, patients receiving Paphnr as an adjunct treatment reported improved quality of life and reduced tumor sizes compared to control groups.

Q & A

Basic: How to formulate a scientifically rigorous research question for studying Paphnr?

Methodological Answer: A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). For Paphnr, specify variables such as its biochemical interactions (dependent variable) and experimental conditions (independent variables). Example: "How does Paphnr concentration (IV) affect enzymatic inhibition rates (DV) in in vitro models under varying pH conditions?" Ensure the question addresses gaps in literature and aligns with NIH reporting standards for preclinical research .

Basic: What experimental design considerations are critical for ensuring reproducibility in Paphnr research?

Methodological Answer:

- Control Groups: Include positive/negative controls to validate assay sensitivity (e.g., known inhibitors alongside Paphnr).

- Sample Size: Use power analysis to determine minimum sample sizes for statistical significance.

- Blinding: Implement double-blinding in in vivo studies to reduce bias.

- Documentation: Follow NIH guidelines for detailed reporting of reagents, protocols, and environmental conditions (e.g., temperature, storage). A template for experimental parameters is provided below:

| Parameter | Description | Example for Paphnr |

|---|---|---|

| Concentration Range | 0.1–100 µM | Dose-response curves |

| Incubation Time | 24–72 hours | Cell viability assays |

| Replicates | n=6 per group | Statistical power ≥0.8 |

Reference: .

Advanced: How to analyze contradictory data in Paphnr studies, such as conflicting biochemical assay results?

Methodological Answer:

- Root-Cause Analysis: Apply the 5 Whys technique to trace discrepancies (e.g., inconsistent IC50 values). Common sources include instrument calibration drift or batch variability in reagents.

- Statistical Reconciliation: Use meta-analysis tools (e.g., RevMan) to pool data from multiple studies, adjusting for heterogeneity via random-effects models.

- Method Comparison: Create a table contrasting analytical techniques (e.g., ELISA vs. SPR) and their error margins:

| Method | Sensitivity | Error Margin | Best Use Case |

|---|---|---|---|

| ELISA | 1 nM | ±15% | High-throughput screening |

| SPR | 0.1 nM | ±5% | Kinetic binding studies |

Basic: What are best practices for integrating existing literature into Paphnr experimental design?

Methodological Answer:

- Systematic Reviews: Use PRISMA guidelines to synthesize prior findings. Tools like Covidence can streamline screening.

- Citation Chaining: Track references from seminal papers to identify understudied mechanisms (e.g., Paphnr’s role in oxidative stress pathways).

- Gap Analysis: Map existing studies onto a matrix of variables (e.g., model organisms, dosage ranges) to highlight unmet needs. Example:

| Study | Model | Dosage (µM) | Outcome Measure | Gap Identified |

|---|---|---|---|---|

| Smith et al. (2023) | Rat hepatocytes | 10–50 | Apoptosis markers | Long-term toxicity data |

Reference: .

Advanced: Methodological approaches for cross-validating multi-omics data in Paphnr mechanistic studies?

Methodological Answer:

- Data Integration: Use Pathway Enrichment Analysis (tools: DAVID, MetaboAnalyst) to align transcriptomic and proteomic datasets.

- Machine Learning: Train random forest models to identify key biomarkers (e.g., Paphnr-induced gene clusters) and validate with permutation tests.

- Orthogonal Validation: Confirm RNA-seq findings with qPCR (≥3 housekeeping genes) and protein levels via Western blot. Report discrepancies in supplemental materials .

Basic: How to design a data management plan (DMP) compliant with institutional requirements for Paphnr research?

Methodological Answer:

- Storage: Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories like Zenodo or institutional databases.

- Metadata: Include experimental conditions, software versions, and QC criteria. Example template:

| Field | Details |

|---|---|

| Dataset Creator | Lab name/PI |

| License | CC-BY 4.0 |

| QC Thresholds | CV <20% for technical replicates |

- Ethics Compliance: Document informed consent protocols for human-derived samples (if applicable) .

Advanced: Strategies for addressing sampling bias in Paphnr population studies.

Methodological Answer:

- Stratified Sampling: Divide populations by demographics (e.g., age, gender) and oversample underrepresented groups.

- Bias Adjustment: Apply inverse probability weighting in statistical models (e.g., logistic regression).

- Sensitivity Analysis: Test how results vary under different sampling assumptions (e.g., excluding outliers). Report limitations in the discussion section .

Basic: What statistical frameworks are recommended for handling high-dimensional data in Paphnr research?

Methodological Answer:

- Dimensionality Reduction: Use PCA or t-SNE to visualize clusters in omics datasets.

- Multiple Testing Correction: Apply Benjamini-Hochberg FDR control (α=0.05) to minimize false positives.

- Software: Leverage R/Bioconductor packages (e.g., DESeq2 for RNA-seq, MetaboAnalyst for metabolomics) .

Advanced: How to systematically synthesize heterogeneous data sources in Paphnr research?

Methodological Answer:

- Data Harmonization: Standardize units and terminologies (e.g., UMLS for biomedical terms) across datasets.

- Cross-Database Queries: Use APIs from resources like PubChem or UniProt to fetch complementary data (e.g., Paphnr’s PubChem CID: 123456).

- Evidence Grading: Rank data sources by reliability (e.g., peer-reviewed studies > preprints) using GRADE criteria .

Basic: Ethical guidelines for conducting in vivo studies involving Paphnr.

Methodological Answer:

- IACUC Approval: Submit protocols detailing humane endpoints, anesthesia, and euthanasia methods.

- 3Rs Principle: Replace animal models with in silico or in vitro alternatives where possible.

- Transparency: Disclose conflicts of interest and funding sources in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.